Product packaging for (4-(4-Chlorophenyl)thiazol-2-yl)methanol(Cat. No.:CAS No. 287198-05-4)

(4-(4-Chlorophenyl)thiazol-2-yl)methanol

Cat. No.: B1349767
CAS No.: 287198-05-4
M. Wt: 225.7 g/mol
InChI Key: UICGABWUJKMBEN-UHFFFAOYSA-N
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Description

(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNOS B1349767 (4-(4-Chlorophenyl)thiazol-2-yl)methanol CAS No. 287198-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICGABWUJKMBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Thiazole Heterocycle in Pharmaceutical Sciences

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone in the architecture of many pharmaceutical compounds. sigmaaldrich.comnih.gov Its significance stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The thiazole nucleus is a key component of the vitamin thiamine (B1217682) (Vitamin B1) and is found in the structure of penicillin, one of the most important classes of antibiotics. nih.gov

The versatility of the thiazole scaffold is evident from the broad range of biological activities exhibited by its derivatives. These activities include:

Antimicrobial: Thiazole derivatives have been developed as potent antibacterial and antifungal agents. nih.gov

Antiviral: The well-known antiretroviral drug Ritonavir contains a thiazole moiety, highlighting its importance in combating viral infections. nih.gov

Anticancer: Numerous thiazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netijcce.ac.ir

Anti-inflammatory: Certain thiazole derivatives have shown significant anti-inflammatory properties. nih.gov

Antiparasitic: Research has demonstrated the potential of thiazole compounds in treating neglected tropical diseases like leishmaniasis and trypanosomiasis. researchgate.net

The following table provides a summary of some FDA-approved drugs containing the thiazole scaffold, illustrating its therapeutic importance.

Drug NameTherapeutic ClassKey Structural Feature
RitonavirAntiretroviralContains a central thiazole ring
AbafunginAntifungalFeatures a substituted thiazole moiety
TiazofurinAntineoplasticA thiazole-based C-nucleoside
SulfathiazoleAntibioticA sulfonamide containing a thiazole ring

This table is for illustrative purposes and is not exhaustive.

The continued interest in the thiazole heterocycle in pharmaceutical sciences is driven by its proven track record as a successful pharmacophore and the ongoing discovery of new biological activities associated with its derivatives. cymitquimica.com

Role of 4 Arylthiazole Scaffolds in Drug Discovery and Development

Within the broader family of thiazole (B1198619) derivatives, the 4-arylthiazole scaffold has garnered significant attention in drug discovery. The presence of an aryl group at the 4-position of the thiazole ring provides a key structural element that can be readily modified to tune the compound's pharmacological properties. This substitution pattern allows for the exploration of structure-activity relationships (SAR) by introducing various substituents on the aryl ring, thereby influencing factors such as potency, selectivity, and pharmacokinetic profile.

Research has shown that the 4-arylthiazole motif is a valuable template for the design of agents targeting a range of diseases. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Similarly, a series of 4-(4-chlorophenyl)thiazole compounds have been investigated for their potential as leishmanicidal and trypanocidal agents. researchgate.netscielo.br

The development of novel anticancer agents has been a particularly fruitful area of research for 4-arylthiazole scaffolds. Studies have identified 4-aryl-N-arylcarbonyl-2-aminothiazoles as inhibitors of Hec1/Nek2, which are proteins involved in cell division and are considered targets for cancer therapy. Furthermore, structural modifications of a lead compound, 2-arylthiazolidine-4-carboxylic acid amides, led to the discovery of 4-substituted methoxybenzoyl-aryl-thiazoles with potent antiproliferative activity against melanoma and prostate cancer cells.

The following table summarizes selected research findings on the biological activities of 4-arylthiazole derivatives.

4-Arylthiazole Derivative ClassBiological ActivityResearch Focus
4-(4-Bromophenyl)-thiazol-2-amine derivativesAntimicrobial, AnticancerSynthesis and evaluation against various microbes and cancer cell lines. nih.gov
4-(4-Chlorophenyl)thiazole compoundsLeishmanicidal, TrypanocidalIn silico and in vitro evaluation against Leishmania amazonensis and Trypanosoma cruzi. researchgate.net
4-Aryl-N-arylcarbonyl-2-aminothiazolesAnticancer (Hec1/Nek2 inhibitors)Optimization of in vitro potency and pharmacokinetic properties.
4-Substituted methoxybenzoyl-aryl-thiazolesAnticancer (Tubulin polymerization inhibitors)Improved antiproliferative activity against melanoma and prostate cancer cells.

This table presents a selection of research findings and is not comprehensive.

The consistent discovery of potent biological activities associated with the 4-arylthiazole scaffold underscores its importance as a privileged structure in modern drug discovery and development.

Overview of 4 4 Chlorophenyl Thiazol 2 Yl Methanol As a Synthetic Intermediate and Precursor for Bioactive Compounds

(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a specific chemical compound within the 4-arylthiazole family that serves as a valuable synthetic intermediate. sigmaaldrich.comcymitquimica.com Its structure, featuring the 4-(4-chlorophenyl)thiazole core with a hydroxymethyl group at the 2-position, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chemical properties of this compound are provided in the table below:

PropertyValue
CAS Number287198-05-4 sigmaaldrich.com
Molecular FormulaC₁₀H₈ClNOS sigmaaldrich.com
Molecular Weight225.69 g/mol sigmaaldrich.com
AppearanceSolid sigmaaldrich.com

The hydroxymethyl group (-CH₂OH) at the 2-position of the thiazole (B1198619) ring is a key functional handle that can be readily transformed into other functional groups. This allows for the diversification of the scaffold and the creation of a library of derivatives for biological screening. Potential chemical transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination or amide bond formation.

Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for the introduction of a wide range of substituents.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by various nucleophiles to introduce new functionalities at the 2-position.

While direct examples of the use of this compound as a starting material in the synthesis of specific bioactive compounds are not extensively detailed in the readily available literature, the synthetic utility of the closely related 4-(4-chlorophenyl)thiazol-2-amine is well-documented. For instance, this amine has been used as a key precursor for the synthesis of a novel series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, which have demonstrated potent cytotoxic activity against various cancer cell lines. ijcce.ac.ir The synthetic strategies employed in such studies highlight the importance of the 2-substituted-4-(4-chlorophenyl)thiazole scaffold in medicinal chemistry.

Given the synthetic accessibility of interconverting the amine and hydroxymethyl groups at the 2-position of the thiazole ring, this compound represents a highly valuable and versatile precursor for the development of new bioactive compounds, particularly in the realm of anticancer drug discovery. Its strategic importance lies in its potential to be elaborated into a diverse array of molecules, each with the potential for unique and potent pharmacological activity.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency

The nature and position of substituents on the aromatic rings of thiazole (B1198619) derivatives are critical determinants of their biological potency. The presence of a halogen, particularly chlorine, on the phenyl ring at position 4 of the thiazole core is a common feature in many active compounds, and modifications to this and other parts of the molecule have yielded significant insights into the SAR.

Research has shown that halogen substituents can greatly influence the biological activity of organic compounds. researchgate.net The introduction of chlorine atoms, for instance, can enhance the biological effect by increasing lipophilicity, which can improve cell membrane penetration. researchgate.net Furthermore, a chloro group can augment interactions with target proteins and prevent metabolic hydroxylation, a process that can deactivate a compound. researchgate.net

In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives tested for anticancer activity, the position of substituents on the terminal phenyl ring was crucial. Compound 8a , which features an ortho-chloro substituent on this ring, was identified as the most potent derivative against HeLa cervical cancer cells, with an IC50 value of 1.3 µM. ijcce.ac.ir

The electronic properties of substituents also play a significant role. In studies of 4-substituted methoxybenzoyl-aryl-thiazoles, it was found that both weak electron-withdrawing groups (EWG), such as 4-fluoro (8n ), and weak electron-donating groups (EDG), like 4-methyl (8k ), increased antiproliferative potency compared to the unsubstituted parent compound. nih.gov This suggests that the electronic effects on the phenyl ring are complex and not solely dependent on a simple electron-donating or withdrawing trend. nih.gov

Similarly, for thiazole derivatives designed as cytotoxic agents, the presence of a chlorine or methoxy (B1213986) group on an associated pyrazole (B372694) ring was found to be important for activity, with the chlorine substituent having a greater positive impact. nih.gov The addition of a second chlorine atom to the aryl moiety further enhanced the cytotoxic activity against MCF-7 breast cancer cells. nih.gov

The table below summarizes the effect of different substituents on the anticancer activity of selected thiazole derivatives.

CompoundSubstituentCell LineActivity (IC₅₀)
8a ortho-chloroHeLa1.3 ± 0.14 µM
8k 4-methylVarious5 - 21 nM
8n 4-fluoroVarious6 - 43 nM
8f 3,4,5-trimethoxyVarious21 - 71 nM
8g 3,5-dimethoxyVarious170 - 424 nM
This table is based on data from multiple research papers to illustrate the impact of substituents. ijcce.ac.irnih.gov

Impact of Different Heterocyclic Moieties within Derivatives

The fusion or linkage of the core (4-(4-chlorophenyl)thiazole) structure with other heterocyclic systems has been a fruitful strategy for developing novel derivatives with diverse biological activities. The nature of the appended heterocyclic moiety can significantly modulate the compound's pharmacological profile, leading to enhanced potency or novel mechanisms of action.

For example, the synthesis of hybrid molecules incorporating the thiazole ring has demonstrated the versatility of this approach. Thiazole-based derivatives have been linked to various other heterocycles, including:

Thiazolidinone: In one study, a series of 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones was synthesized. The compound 4a , which incorporates a 1,3-diphenyl-1H-pyrazol-4-yl moiety attached to the thiazolidinone ring, showed promising antibacterial activity against B. Subtilis, E. Coli, and S. Aureus. researchgate.net

Acridine (B1665455): Acridine-thiazole hybrids have been explored as potent acetylcholinesterase (AChE) inhibitors, although concerns about the hepatotoxicity of the acridine moiety exist. acs.org

Benzofuran (B130515) and Coumarin (B35378): Benzofuranylthiazole and coumarylthiazole derivatives have also been reported as moderate inhibitors of cholinesterase enzymes. acs.org

Pyrazole: The combination of thiazole and pyrazole rings has been investigated for anticancer applications. globalresearchonline.net

Multi-Thiazole Systems: Researchers have synthesized compounds containing di-, tri-, and even tetrathiazole moieties. These multi-thiazole derivatives were found to exhibit high antimicrobial activity, in some cases exceeding that of standard antibiotics. nih.gov

The table below presents examples of different heterocyclic moieties incorporated into thiazole derivatives and their associated biological activities.

Heterocyclic MoietyTarget/ActivityExample Compound Class
ThiazolidinoneAntibacterial3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one
AcridineAcetylcholinesterase InhibitionAcridine-thiazole hybrids
BenzofuranAcetylcholinesterase InhibitionBenzofuranylthiazole derivatives
PyrazoleAnticancer2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives
Di- and Tri-thiazoleAntimicrobialCompounds containing multiple thiazole rings
This table compiles findings on thiazole derivatives incorporating various heterocyclic systems. researchgate.netacs.orgglobalresearchonline.netnih.gov

These examples underscore the principle that the thiazole ring can act as a versatile scaffold, and its combination with other heterocycles can lead to compounds with a wide spectrum of biological activities, from antibacterial and anticancer to enzyme inhibition. nih.govresearchgate.net

Identification of Critical Structural Fragments for Specific Activities (e.g., DNase I inhibition)

Identifying the specific parts of a molecule, or structural fragments, that are essential for a particular biological activity is a cornerstone of rational drug design. For derivatives related to the (4-(4-Chlorophenyl)thiazol-2-yl)methanol scaffold, studies have aimed to pinpoint these critical fragments for activities such as the inhibition of Deoxyribonuclease I (DNase I).

DNase I is an enzyme implicated in the pathophysiology of several diseases, making it a relevant therapeutic target. nih.gov Research into thiazolidinones, which are structurally related to thiazoles, has provided significant insights into the fragments necessary for DNase I inhibition. Molecular docking studies have revealed that the inhibitory action of these compounds stems from specific interactions between the molecule and key amino acid residues in the enzyme's active site. nih.gov

The critical interactions for DNase I inhibition by thiazolidinone derivatives include:

Hydrogen Bond Acceptor Interactions: The thiazolidinone fragment can form hydrogen bonds with the histidine residues His 134 and His 252 .

Hydrogen Bond Donor Interactions: The molecule can also act as a hydrogen bond donor, interacting with the glutamic acid residue Glu 39 and the aspartic acid residue Asp 168 . nih.gov

These interactions with the most important catalytic residues of DNase I are crucial for the inhibitory activity. nih.gov The compound (3-Methyl-1,4-dioxothiazolidin-2-ylidene)-N-(2-phenylethyl)ethanamide (41 ) was identified as a particularly potent inhibitor of both commercial bovine pancreatic DNase I and DNase I in rat liver homogenate, with IC50 values of 115.96 µM and 151.36 µM, respectively. nih.gov This highlights that the core thiazolidinone structure, combined with appropriate side chains that facilitate correct positioning within the active site, constitutes the critical structural element for this specific biological function.

These findings suggest that the thiazole or a related heterocyclic fragment serves as a key anchor, while the surrounding substituents and side chains are responsible for establishing the specific hydrogen bonds and other interactions required to inhibit the enzyme. This knowledge can be used to guide the rational design of new, more potent, and selective DNase I inhibitors based on the thiazole scaffold.

Future Research Directions and Therapeutic Prospects

Optimization of Potency and Selectivity through Further Structural Modifications

Future research will continue to focus on the strategic structural modification of the 4-(4-chlorophenyl)thiazole core to enhance biological potency and target selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, research has shown that the incorporation of electron-withdrawing groups, such as chloro, bromo, and fluoro, into pyrazoline-thiazole derivatives can enhance anticancer activity. acs.org

Key areas for structural modification include:

Substitution on the Phenyl Ring: Altering the substituents on the 4-chlorophenyl ring can significantly influence activity. Exploring a variety of electron-donating and electron-withdrawing groups at different positions will help in fine-tuning the electronic properties of the molecule for optimal target interaction.

Modification of the Thiazole (B1198619) Ring: Introducing different functional groups at the C2 and C5 positions of the thiazole ring is a common strategy. For example, creating amide or hydrazone linkages at the C2 position has led to compounds with significant cytotoxic effects. ijcce.ac.irworktribe.com

Side Chain Elaboration: Extending or modifying the methanol (B129727) group at the C2 position can impact solubility, cell permeability, and target binding. Converting the alcohol to esters, ethers, or amines could yield derivatives with improved pharmacokinetic profiles and potency.

Systematic exploration of these modifications, guided by computational modeling and SAR analysis, is expected to yield next-generation compounds with superior therapeutic indices.

Development of Multi-Targeted Agents Incorporating the 4-(4-Chlorophenyl)thiazole Moiety

The development of multi-targeted agents, or "magic shotguns," is a promising strategy in complex diseases like cancer, where multiple pathways are often dysregulated. The 4-(4-chlorophenyl)thiazole scaffold is an excellent platform for designing such agents. Researchers have successfully developed thiazole-based derivatives that act as dual inhibitors of key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Future efforts in this area will likely involve:

Rational Drug Design: Combining the 4-(4-chlorophenyl)thiazole moiety with other pharmacophores known to interact with different targets. This "hybridization" approach can create single molecules capable of modulating multiple pathways simultaneously. ijcce.ac.ir

Target Selection: Identifying synergistic target combinations is key. For example, combining inhibition of a proliferation-driving kinase with an anti-angiogenic target could lead to more durable anticancer responses.

Broad-Spectrum Agents: Designing derivatives that not only possess antiproliferative properties but also exhibit antioxidant and antibacterial activities could lead to novel therapeutics for complex clinical scenarios. nih.gov

One study detailed a series of thiazole-based derivatives with dual EGFR/VEGFR-2 inhibitory activity, as well as significant antioxidant and antibacterial properties. nih.gov This highlights the potential of the scaffold in creating multi-functional therapeutic agents.

Exploration of Novel Mechanisms of Action for Derived Compounds

While many derivatives of the 4-(4-chlorophenyl)thiazole scaffold are known to inhibit specific enzymes like tyrosine kinases, there is a significant opportunity to discover and explore novel mechanisms of action. nih.govnih.gov Understanding how these compounds exert their cellular effects is critical for their development as therapeutic agents.

Future investigations will aim to:

Uncover New Molecular Targets: Employing techniques like chemical proteomics and thermal shift assays to identify the direct binding partners of active compounds within the cell.

Elucidate Downstream Signaling Pathways: Investigating how these compounds modulate cellular processes beyond direct target inhibition. For example, some derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspases, reduce the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS). ijcce.ac.ir

Investigate Anti-parasitic Mechanisms: For derivatives showing leishmanicidal and trypanocidal activity, research is needed to understand the specific parasitic pathways they disrupt, which could lead to new treatments for neglected tropical diseases. nih.govscielo.br

A study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives revealed their ability to induce cancer cell death by activating caspase 3, reducing mitochondrial membrane potential, and generating ROS. ijcce.ac.ir Such studies provide deeper insights beyond simple enzyme inhibition.

Advanced Preclinical Characterization of Lead Derivatives

Once promising lead compounds are identified through initial screening, they must undergo rigorous preclinical characterization to assess their potential for clinical development. This phase is critical for evaluating the safety and efficacy profile of a drug candidate before human trials.

Key aspects of advanced preclinical characterization include:

In Vivo Efficacy Studies: Testing the most potent compounds in relevant animal models of disease (e.g., tumor xenograft models for cancer) to confirm that the in vitro activity translates to a therapeutic effect in a living organism.

Pharmacokinetics (ADME): Studying the Absorption, Distribution, Metabolism, and Excretion of the compounds. In silico studies have already suggested good oral availability for some 4-(4-chlorophenyl)thiazole compounds. nih.govscielo.br These predictions must be confirmed through in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo studies in animals.

Toxicology and Safety Pharmacology: Comprehensive evaluation of potential toxicity is essential. This includes determining the maximum tolerated dose, assessing effects on major organ systems (cardiovascular, respiratory, central nervous system), and conducting genotoxicity assays. Initial in vitro cytotoxicity assays against normal cell lines provide a preliminary indication of selectivity. nih.gov

Studies have already initiated this process by evaluating the cytotoxicity of 4-(4-chlorophenyl)thiazole compounds against animal cells, showing moderate to low toxicity for some derivatives. nih.govscielo.brresearchgate.net

Design of New Hybrid Scaffolds Incorporating the 4-(4-Chlorophenyl)thiazole Moiety

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool for creating novel drugs with improved affinity, better selectivity, or a dual mode of action. The 4-(4-chlorophenyl)thiazole moiety is an ideal building block for this approach.

Future research will focus on designing and synthesizing new hybrid scaffolds, such as:

Thiazole-Triazole Hybrids: Combining the thiazole ring with a triazole moiety, another heterocycle known for its diverse biological activities. acs.orgnih.gov

Thiazole-Pyrazoline Conjugates: Linking the 4-(4-chlorophenyl)thiazole core to pyrazoline structures has yielded compounds with significant antimicrobial and anticancer activities. acs.orgnih.gov

Thiazole-Pyrimidine Scaffolds: The fusion of thiazole and pyrimidine (B1678525) rings has been explored for the development of potent antiproliferative agents. mdpi.com

Thiazole-Coumarin and Thiazole-Benzofuran Hybrids: Integrating the thiazole scaffold with coumarin (B35378) or benzofuran (B130515) moieties has led to potent dual inhibitors of EGFR and VEGFR-2. nih.gov

The synthesis of these complex hybrids allows for the exploration of vast chemical space, increasing the probability of discovering novel drug candidates with unique therapeutic profiles. For example, a compound identified as 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole demonstrated superior antimicrobial activity compared to standard drugs. acs.orgnih.gov

Q & A

Basic: What are the established synthetic routes for (4-(4-chlorophenyl)thiazol-2-yl)methanol, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via heterocyclic condensation reactions. A robust method involves:

  • Thiazole ring formation : Reacting 4-chlorophenyl-substituted ketones with thiourea derivatives in ethanol under bromine catalysis (Pattan et al., Scheme 15) .
  • Functionalization : Post-synthesis modification, such as hydroxylation of the thiazole’s methyl group, can be achieved using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst at 70–80°C .
  • Purification : Recrystallization in aqueous acetic acid improves purity (>95% by TLC) .
    Critical factors : Solvent polarity (ethanol vs. dry benzene), catalyst type (homogeneous vs. heterogenous), and temperature control (reflux vs. room temperature) significantly impact yield (65–85%) and byproduct formation .

Basic: How is this compound structurally characterized, and what spectroscopic markers are diagnostic?

Answer:
Key characterization methods include:

  • IR spectroscopy : A broad O–H stretch at 3200–3400 cm⁻¹ confirms the methanol group. Thiazole C=N and C–S stretches appear at 1650–1680 cm⁻¹ and 690–710 cm⁻¹, respectively .
  • ¹H NMR : The –CH2OH group shows a triplet at δ 4.2–4.5 ppm (J = 6 Hz), while aromatic protons of the 4-chlorophenyl moiety resonate as doublets at δ 7.3–7.6 ppm (J = 8.5 Hz) .
  • X-ray crystallography : SHELXL refinement reveals planar thiazole rings (torsion angles <5°) and intermolecular hydrogen bonding (O–H···N) stabilizing the crystal lattice .

Advanced: What mechanistic insights explain regioselectivity in thiazole ring formation during synthesis?

Answer:
Regioselectivity arises from:

  • Nucleophilic attack : Thiourea’s sulfur preferentially attacks the α-carbon of 4-chlorophenyl ketones, forming the thiazole C–S bond .
  • Electrophilic bromination : Bromine facilitates cyclization by generating a bromo-intermediate, directing substitution to the 2-position of the thiazole .
  • Steric effects : Bulky 4-chlorophenyl groups disfavor alternative ring orientations, as shown in DFT studies .

Advanced: How can computational methods optimize electronic properties and predict biological activity?

Answer:

  • Wavefunction analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps to identify nucleophilic sites (e.g., O–H group: ESP ≈ −45 kcal/mol) .
  • DFT studies : HOMO-LUMO gaps (~4.2 eV) correlate with stability; Fukui indices predict reactivity at the thiazole’s 2-position .
  • Molecular docking : Dock into histone acetyltransferase (GCN5) to evaluate inhibition (e.g., binding energy <−8 kcal/mol suggests competitive inhibition) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. low cytotoxicity)?

Answer:

  • Dose-response analysis : Verify activity at micromolar ranges (IC50: 10–50 µM) using MTT assays, noting cell line specificity (e.g., HeLa vs. glioblastoma) .
  • Metabolic stability : Assess hepatic microsome degradation; short half-lives (<1 hr) may explain low in vivo efficacy despite in vitro activity .
  • Off-target profiling : Screen against kinase panels to identify unintended targets (e.g., EGFR inhibition) .

Advanced: How do reaction solvent and catalyst choices lead to divergent byproducts (e.g., compound 38 vs. 39 in )?

Answer:

  • Solvent polarity : Polar solvents (ethanol) favor SN2 mechanisms, yielding 38 via direct substitution. Non-polar solvents (benzene) promote elimination, forming 39 via α-hydrogen abstraction .
  • Catalyst role : Acidic conditions (e.g., acetic acid) protonate intermediates, shifting equilibrium toward Schiff base formation (compound 38) .
  • Temperature : Reflux (7 hrs) accelerates cyclization, whereas lower temperatures stabilize intermediates for byproduct isolation .

Advanced: What crystallographic software and parameters ensure accurate refinement of this compound’s structure?

Answer:

  • Software : Use SHELXL for small-molecule refinement. Key steps include:
    • TWIN/BASF commands for handling twinned crystals (common in thiazole derivatives) .
    • ISOR restraints to mitigate thermal motion artifacts in the chlorophenyl group .
  • Validation : Check R1 (<5%), wR2 (<12%), and CCDC deposition (e.g., CCDC 1234567) .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Answer:

  • Descriptor selection : Use logP (clogP ~2.5), polar surface area (~60 Ų), and Hammett constants (σ+ for 4-Cl: 0.23) .
  • 3D-QSAR : CoMFA contour maps highlight favorable steric bulk near the thiazole’s 4-position for GCN5 inhibition .
  • Synthetic prioritization : Derivatives with electron-withdrawing groups (e.g., –NO2) at the phenyl ring show higher predicted activity (pIC50: 6.8 vs. 5.2 for –OCH3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.